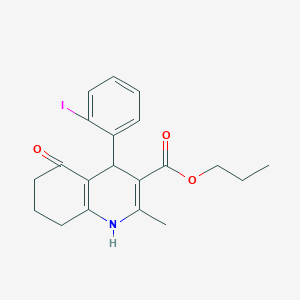

Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プロピル 4-(2-ヨードフェニル)-2-メチル-5-オキソ-4,6,7,8-テトラヒドロ-1H-キノリン-3-カルボン酸は、キノリン系に属する複雑な有機化合物です。キノリン誘導体は、その広範な生物活性と医薬品化学における用途で知られています。この特定の化合物は、ヨードフェニル基を含むさまざまな官能基を持つキノリンコアを特徴としており、合成化学と医薬品化学において注目されています。

準備方法

合成経路と反応条件

プロピル 4-(2-ヨードフェニル)-2-メチル-5-オキソ-4,6,7,8-テトラヒドロ-1H-キノリン-3-カルボン酸の合成には、通常、複数段階の有機反応が必要です。一般的な方法の1つは、アニリン誘導体とカルボニル化合物を縮合させるフリーデル・クラフツ反応です。ヨードフェニル基は、ヨウ素とヨウ化カリウムなどの試薬を使用したヨウ素化反応によって導入できます。

工業生産方法

この化合物の工業生産には、一貫した品質と収率を確保するために、連続フロー反応器を含む大規模な有機合成技術が用いられる場合があります。触媒と最適化された反応条件を使用すると、合成プロセスの効率を高めることができます。

化学反応の分析

反応の種類

酸化: この化合物は、特にメチル基で酸化反応を受ける可能性があり、カルボン酸の生成につながります。

還元: 還元反応はカルボニル基を標的にし、それをアルコールに変換できます。

置換: ヨードフェニル基は、ヨウ素原子が他の求核剤によって置き換えられる求核置換反応に関与できます。

一般的な試薬と条件

酸化: 酸性条件下で過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの試薬。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの試薬。

置換: 塩基の存在下でのアミンやチオールなどの求核剤。

主な生成物

酸化: カルボン酸。

還元: アルコール。

置換: さまざまな置換キノリン誘導体。

科学研究への応用

プロピル 4-(2-ヨードフェニル)-2-メチル-5-オキソ-4,6,7,8-テトラヒドロ-1H-キノリン-3-カルボン酸は、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 抗菌作用や抗癌作用を含む潜在的な生物活性を研究されています。

医学: 潜在的な治療効果と創薬におけるリード化合物として調査されています。

産業: 新しい材料と化学プロセスの開発に利用されています。

科学的研究の応用

Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

Medicine: Quinoline derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar therapeutic potentials.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

作用機序

この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。ヨードフェニル基は、これらの標的への化合物の結合親和性を高め、さまざまな生物学的効果をもたらす可能性があります。キノリンコアは、DNAやタンパク質と相互作用して、細胞プロセスと経路に影響を与える可能性があります。

類似の化合物との比較

類似の化合物

2-(4-ヨードフェニル)ピペリジノ]シクロペンタノール: 潜在的な生物活性を有する別のヨードフェニル含有化合物。

1-プロピル-3-(1-ナフトイル)インドール: カンナビノイド受容体の研究で使用される、類似の構造モチーフを持つ化合物。

独自性

プロピル 4-(2-ヨードフェニル)-2-メチル-5-オキソ-4,6,7,8-テトラヒドロ-1H-キノリン-3-カルボン酸は、その官能基の特定の組み合わせにより、独自の化学反応性と生物活性を付与するため、独自性があります。ヨードフェニル基の存在は、創薬やその他の用途におけるリード化合物としての潜在力を高めます。

類似化合物との比較

Similar Compounds

- Propyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Propyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The presence of the iodophenyl group in propyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from its brominated, chlorinated, and fluorinated analogs. Iodine’s larger atomic size and higher reactivity can lead to unique chemical and biological properties, making this compound particularly valuable for specific applications.

生物活性

Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by a tetrahydroquinoline core and the presence of an iodine atom, suggests significant potential for biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C20H22INO3, with a molecular weight of 405.3 g/mol. The presence of the iodine atom at the 2-position of the phenyl ring enhances its reactivity and biological activity.

Preliminary studies indicate that this compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. The compound's interactions can be elucidated through molecular docking studies and binding affinity assays.

Biological Activities

Research has shown that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some quinoline derivatives have demonstrated significant antibacterial and antifungal properties.

- Anticancer Potential : The compound's structure suggests possible cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways.

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on their structural features. Key points in SAR studies include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of halogen substituents | Enhances reactivity and potential biological effects |

| Alteration in alkyl chain length | Modifies lipophilicity and cellular uptake |

| Functional group variations | Influences binding affinity to target proteins |

Case Studies

Several studies have explored the biological activities of related compounds:

- Antimicrobial Studies : A study reported that related quinoline compounds showed significant antibacterial activity against Gram-positive bacteria .

- Cancer Cell Line Studies : Research indicated that similar quinolone derivatives exhibited cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

- Inflammation Modulation : A study demonstrated that certain quinoline derivatives could inhibit pro-inflammatory cytokine production in vitro .

特性

分子式 |

C20H22INO3 |

|---|---|

分子量 |

451.3 g/mol |

IUPAC名 |

propyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H22INO3/c1-3-11-25-20(24)17-12(2)22-15-9-6-10-16(23)19(15)18(17)13-7-4-5-8-14(13)21/h4-5,7-8,18,22H,3,6,9-11H2,1-2H3 |

InChIキー |

FURIOIGWTNCSDT-UHFFFAOYSA-N |

正規SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3I)C(=O)CCC2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。